molecular formula C10H12BrFO B13983926 2-Bromo-1-fluoro-4-(isopropoxymethyl)benzene

2-Bromo-1-fluoro-4-(isopropoxymethyl)benzene

Cat. No.: B13983926
M. Wt: 247.10 g/mol
InChI Key: XIHYOCDYAVJHKX-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-4-(isopropoxymethyl)benzene is an aromatic compound with the molecular formula C10H12BrFO. This compound is characterized by the presence of bromine, fluorine, and an isopropoxymethyl group attached to a benzene ring. It is commonly used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluoro-4-(isopropoxymethyl)benzene typically involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the isopropoxymethyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-fluoro-4-(isopropoxymethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Bromo-1-fluoro-4-(isopropoxymethyl)benzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-4-(isopropoxymethyl)benzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, as well as the isopropoxymethyl group, contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-1-methoxybenzene
  • 2-Bromo-1-fluoro-4-nitrobenzene
  • 1-Bromo-2-fluorobenzene

Uniqueness

2-Bromo-1-fluoro-4-(isopropoxymethyl)benzene is unique due to the presence of the isopropoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications.

Properties

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

IUPAC Name

2-bromo-1-fluoro-4-(propan-2-yloxymethyl)benzene

InChI

InChI=1S/C10H12BrFO/c1-7(2)13-6-8-3-4-10(12)9(11)5-8/h3-5,7H,6H2,1-2H3

InChI Key

XIHYOCDYAVJHKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=CC(=C(C=C1)F)Br

Origin of Product

United States

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